(2E)-1-(2-methyl-4,6-diphenylpyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-METHYL-4,6-DIPHENYL-3-PYRIDYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with methyl and phenyl groups, and a propenone moiety attached to a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHYL-4,6-DIPHENYL-3-PYRIDYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as 2-methyl-4,6-diphenylpyridine, the pyridine ring is synthesized through cyclization reactions.
Attachment of the Propenone Moiety: The propenone group is introduced via a condensation reaction, often using reagents like acetylacetone and appropriate catalysts.
Nitration: The final step involves the nitration of the phenyl ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-METHYL-4,6-DIPHENYL-3-PYRIDYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts or reducing agents like sodium borohydride can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
1-(2-METHYL-4,6-DIPHENYL-3-PYRIDYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-(2-METHYL-4,6-DIPHENYL-3-PYRIDYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
- 1-(2-METHYL-4,6-DIPHENYL-3-PYRIDYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE
- 1-(2-METHYL-4,6-DIPHENYL-3-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE
Comparison: Compared to its analogs, 1-(2-METHYL-4,6-DIPHENYL-3-PYRIDYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity
This detailed overview provides a comprehensive understanding of 1-(2-METHYL-4,6-DIPHENYL-3-PYRIDYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H20N2O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(E)-1-(2-methyl-4,6-diphenylpyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H20N2O3/c1-19-27(26(30)16-15-20-9-8-14-23(17-20)29(31)32)24(21-10-4-2-5-11-21)18-25(28-19)22-12-6-3-7-13-22/h2-18H,1H3/b16-15+ |
InChI Key |
SYSJOGHOSMPWDM-FOCLMDBBSA-N |
Isomeric SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.